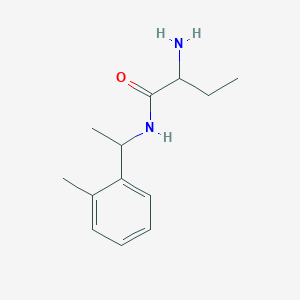

2-Amino-N-(1-(o-tolyl)ethyl)butanamide

Description

Contextualization within Amide Chemistry and Amino Acid Derivative Studies

Amide bonds are fundamental building blocks in chemistry and biology, forming the backbone of proteins and finding widespread application in pharmaceuticals, polymers, and materials science. The study of amides is therefore a cornerstone of organic chemistry. 2-Amino-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide, a class of compounds that has garnered considerable attention due to their roles as powerful and versatile compounds with various biological activities and interesting molecular architectures. rsc.org

The "2-aminobutanamide" portion of the molecule is a derivative of 2-aminobutanoic acid, a non-proteinogenic α-amino acid. The modification of amino acids is a well-established strategy in medicinal chemistry and drug discovery to create peptidomimetics and other bioactive molecules. These modifications can enhance metabolic stability, improve pharmacokinetic properties, and provide novel receptor interactions. The synthesis of such derivatives often requires careful control of stereochemistry, making asymmetric synthesis a critical tool in their preparation. iupac.org The development of racemization-free methods for amino acid activation and coupling is an active area of research to ensure the enantiomeric purity of the final products. rsc.org

Structural Significance of the o-Tolyl and Butanamide Moieties in Advanced Chemical Design

The specific arrangement of the o-tolyl and butanamide groups in this compound imparts distinct characteristics that are relevant to advanced chemical design.

The o-tolyl group is an aromatic moiety derived from toluene, with a methyl group at the ortho-position relative to the point of attachment. ebi.ac.ukebi.ac.uk This substitution pattern has important steric and electronic consequences. The methyl group provides steric bulk, which can influence the conformational preferences of the molecule and direct the stereochemical outcome of reactions at nearby chiral centers. In the context of asymmetric synthesis, such sterically demanding groups can be employed to create a specific chiral environment around a reactive center. iupac.org Tolyl groups are generally considered nonpolar and hydrophobic, which can impact the solubility and binding properties of the molecule. wikipedia.org

A summary of the key structural features and their potential implications is presented in the table below.

| Structural Feature | Key Characteristics | Potential Implications in Chemical Design |

| Chiral Center (α-carbon) | Stereogenic center | Crucial for enantioselective interactions with biological targets. |

| Amide Bond | Planar, capable of H-bonding | Defines the backbone structure and participates in molecular recognition. |

| o-Tolyl Group | Aromatic, sterically hindered | Influences molecular conformation, provides a hydrophobic surface. |

| Butanamide Chain | Flexible alkyl chain | Acts as a scaffold, can be modified to alter physical properties. |

Overview of Current Research Trajectories in Amide Chemistry with Chiral Components

The synthesis of enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the different enantiomers of a chiral molecule often exhibit vastly different biological activities. iupac.org Chiral amides are important structural motifs in many natural products and pharmaceuticals. researchgate.net Consequently, the development of efficient and stereoselective methods for their synthesis is a major research focus.

Current research trajectories in this area are diverse and include:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of amide bond formation and other transformations. acs.org Recent advancements have explored co-catalysis systems, for instance, using an achiral rhodium catalyst with a chiral squaramide to achieve enantioselective carbene N-H insertion into amides. researchgate.net

Novel Coupling Reagents: The design and application of new reagents that facilitate amide bond formation with minimal racemization, which is a common challenge when working with chiral amino acid derivatives. rsc.org

Enantioselective C-H Functionalization: The direct and stereoselective introduction of functional groups at C-H bonds to construct chiral amides, offering a more atom-economical approach compared to traditional methods.

Asymmetric Rearrangements: The use of reactions like the Wolff rearrangement in an asymmetric fashion, catalyzed by chiral acids, to produce chiral amides from readily available precursors. chemrxiv.org

The synthesis of a specific molecule like this compound would likely leverage these modern synthetic strategies to control the two chiral centers present in its structure. The predictable synthesis of such chiral molecules is essential for exploring their potential applications in various fields of chemistry. iupac.org

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-amino-N-[1-(2-methylphenyl)ethyl]butanamide |

InChI |

InChI=1S/C13H20N2O/c1-4-12(14)13(16)15-10(3)11-8-6-5-7-9(11)2/h5-8,10,12H,4,14H2,1-3H3,(H,15,16) |

InChI Key |

AFBUSMISYCWTDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC(C)C1=CC=CC=C1C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N 1 O Tolyl Ethyl Butanamide and Its Analogues

Strategies for Amide Bond Formation in Complex Molecular Architectures

The formation of an amide bond is a cornerstone reaction in organic chemistry, particularly in the synthesis of pharmaceuticals and peptides. rsc.org The process generally involves the coupling of a carboxylic acid and an amine, which requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. researchgate.netbachem.com

Conventional methods for amide bond formation rely on stoichiometric activating agents to convert the carboxylic acid into a more reactive intermediate. ucl.ac.uk This activation is the critical first step in the two-step condensation reaction that ultimately forms the amide bond. bachem.com

A prevalent class of coupling reagents is carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). jpt.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To enhance reaction rates and suppress side reactions, particularly racemization at the alpha-carbon of the amino acid, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. peptide.comuni-kiel.de

Phosphonium and aminium/uronium salt-based reagents represent another major class of effective coupling agents. bachem.comjpt.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are widely used. ucl.ac.ukpeptide.com These reagents generate activated esters in situ that readily react with amines to form the desired amide bond with high efficiency. jpt.comuni-kiel.de

| Reagent Class | Examples | Mechanism of Action | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms reactive O-acylisourea intermediate | HOBt, HOSu |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms activated acylphosphonium species | HOBt, HOAt |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms activated aminium/uronium esters | DIPEA, NMM |

In response to the poor atom economy and large amounts of waste generated by conventional coupling reagents, significant research has focused on developing greener, more sustainable amidation methods. rsc.orgucl.ac.uk A key area of interest is the catalytic direct formation of amides from carboxylic acids and amines. sigmaaldrich.com

Boric acid and its derivatives have emerged as effective catalysts for direct amidation, proceeding through the formation of a mixed anhydride (B1165640) intermediate that acylates the amine and regenerates the catalyst. sciepub.com These reactions are often carried out at elevated temperatures with azeotropic removal of water to drive the equilibrium toward the amide product. rsc.orgsciepub.com Another approach involves the dehydrogenative coupling of alcohols and amines, catalyzed by transition metals like ruthenium, which produces the amide with the liberation of hydrogen gas (H₂). sigmaaldrich.com

Enzymatic strategies also offer a green alternative for amide bond formation, operating in aqueous environments under mild conditions. rsc.org Lipases, for instance, can catalyze transacylation reactions in low-water systems, favoring aminolysis of esters to form amides. rsc.org Furthermore, ATP-dependent enzymes can activate carboxylic acids as acyl-phosphate intermediates, which then react with amines. rsc.orgnih.gov Transition-metal-free protocols, such as the use of NaOtBu to mediate the direct amidation of unactivated esters, provide a solvent-free and highly efficient method that is advantageous for industrial-scale synthesis. rsc.org

| Protocol | Catalyst/Reagent | Key Features | Byproduct(s) |

|---|---|---|---|

| Catalytic Direct Amidation | Boric Acid / Arylboronic Acids | High atom economy; requires water removal. rsc.org | Water |

| Dehydrogenative Coupling | Ruthenium complexes | Couples alcohols and amines directly. sigmaaldrich.com | Hydrogen (H₂) |

| Enzymatic Synthesis | Lipases, ATP-dependent enzymes | Aqueous medium, high selectivity, mild conditions. rsc.org | Water |

| Solvent-Free Amidation | NaOtBu | Mediates reaction of esters and amines at room temperature. rsc.org | Alcohol |

Enantioselective and Diastereoselective Synthesis Approaches to the 1-(o-Tolyl)ethyl Chiral Amine Moiety

The 1-(o-tolyl)ethyl amine fragment of the target molecule contains a stereogenic center, making its enantioselective synthesis crucial. Chiral amines are key structural motifs in many natural products and pharmaceutical agents. nih.gov

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing enantiomerically enriched chiral amines. nih.govnih.gov This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition-metal catalyst. The prochiral imine precursor for 1-(o-tolyl)ethyl amine is readily synthesized from o-methylacetophenone.

Catalysts for this transformation typically consist of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. researchgate.netscispace.com The choice of metal and the architecture of the chiral ligand are critical for achieving high enantioselectivity. For instance, iridium catalysts bearing chiral phosphine-amine ligands have shown high efficiency in the hydrogenation of various dialkyl and aryl-alkyl imines. chinesechemsoc.org Similarly, ruthenium complexes with chiral diamine ligands are effective in asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like isopropanol (B130326) or formic acid instead of H₂ gas. scispace.com

| Catalyst System | Hydrogen Source | Typical Substrates | Reported Selectivity |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | H₂ | N-alkyl α-aryl imines | Up to 90% ee. nih.gov |

| Ru(II)/Chiral Diamine | HCOOH or i-PrOH | N-aryl and N-sulfonyl ketimines | Up to 99% ee. scispace.com |

| Ir(III)-H/Chiral Phosphine (B1218219) | H₂ | N-methyl and N-alkyl imines | High enantioselectivity. nih.gov |

The use of a chiral auxiliary is a robust strategy for controlling stereochemistry during synthesis. wikipedia.org In this method, a prochiral substrate is temporarily attached to an enantiopure auxiliary, inducing diastereoselectivity in a subsequent reaction. wikipedia.orgsigmaaldrich.com After the stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of chiral amines, a common approach involves the diastereoselective reduction of an imine or the addition of an organometallic reagent to it. A widely used class of auxiliaries is the sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary). yale.edu Condensation of the prochiral ketone (o-methylacetophenone) with (R)- or (S)-tert-butanesulfinamide forms an N-sulfinyl imine. Subsequent reduction of this imine with a hydride reagent proceeds with high diastereoselectivity, directed by the bulky tert-butyl group. Acidic hydrolysis then cleaves the sulfinyl group to afford the desired chiral primary amine. yale.eduyoutube.com Other auxiliaries, such as those derived from pseudoephedrine or 1-phenylethylamine (B125046) itself, can also be employed to direct the stereochemical outcome of reactions. nih.govnih.govmdpi.com

Beyond the hydrogenation of pre-formed imines, other catalytic asymmetric C-N bond-forming reactions can be employed to generate chiral amines. These methods often introduce the nitrogen atom and create the stereocenter in a single step.

One such strategy is the catalytic asymmetric aza-Friedel-Crafts reaction. beilstein-journals.org This reaction involves the addition of an electron-rich aromatic ring (acting as a nucleophile) to an imine (electrophile), catalyzed by a chiral Lewis acid or Brønsted acid. While not directly applicable to the synthesis of 1-(o-tolyl)ethyl amine from simple precursors, it represents a powerful tool for creating related α-aryl amines. The catalyst, often a chiral phosphoric acid, activates the imine by forming a hydrogen-bonded complex, which shields one face of the imine and directs the nucleophilic attack to the other, thereby inducing enantioselectivity. beilstein-journals.org

Another emerging area is the use of metal nitrenoids for C-H amination. rsc.org Chiral ruthenium or silver catalysts can mediate the intramolecular insertion of a nitrene into an activated C-H bond, forming a new C-N bond and a stereocenter with good to excellent enantioselectivity. rsc.org These advanced methods expand the toolkit available for the asymmetric synthesis of complex chiral amines. rsc.orgnih.gov

Stereocontrolled Formation of the 2-Amino-Butanamide Stereocenter

The creation of the chiral center at the alpha-carbon of the butanamide moiety is a critical step in the synthesis of 2-Amino-N-(1-(o-tolyl)ethyl)butanamide. Various asymmetric synthesis techniques are utilized to achieve high stereoselectivity. Asymmetric synthesis refers to a reaction that converts an achiral unit of a substrate into a chiral unit, resulting in an unequal amount of stereoisomers. uwindsor.ca

Chiral Pool Synthesis Utilizing Natural or Modified Amino Acid Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr Naturally occurring α-amino acids are particularly valuable in this regard due to their structural diversity and availability in both enantiomeric forms. semanticscholar.org This approach is one of the most effective methods for establishing key stereocenters in optically active compounds. semanticscholar.orgmdpi.com The synthesis can be categorized into the use of the chiral pool as chiral sources, devices, or inducers. semanticscholar.orgnih.gov

For the synthesis of the 2-aminobutanamide (B112745) core, a common strategy involves starting with a natural amino acid like L-serine or L-threonine. semanticscholar.orgmdpi.com For instance, L-serine can be transformed into the desired 2-aminobutanamide derivative through a series of chemical modifications that preserve the original stereochemistry. researchgate.netresearchgate.net This process often involves protecting the amino and carboxyl groups, modifying the side chain, and then coupling with the chiral amine, 1-(o-tolyl)ethylamine. The inherent chirality of the starting amino acid directs the stereochemical outcome of the final product.

Table 1: Examples of Natural Amino Acids Used in Chiral Pool Synthesis

| Natural Amino Acid | Rationale for Use |

|---|---|

| L-Alanine | Provides a simple methyl side chain, adaptable for further functionalization. |

| L-Serine | The hydroxymethyl group offers a versatile handle for chemical modification. semanticscholar.orgmdpi.com |

| L-Threonine | Contains two chiral centers, allowing for the synthesis of more complex targets. semanticscholar.org |

De Novo Asymmetric Synthesis Pathways for Butanamide Frameworks

De novo asymmetric synthesis involves creating the chiral center from achiral starting materials without relying on a pre-existing stereocenter from a chiral pool. This approach offers greater flexibility in designing synthetic routes.

One powerful method is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is then removed. youtube.com For example, an achiral butanoic acid derivative can be coupled to a chiral auxiliary. The resulting amide can then be subjected to reactions, such as alkylation, where the auxiliary shields one face of the molecule, forcing the incoming group to attack from the other, less hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched 2-aminobutanamide precursor.

Another significant approach is catalytic asymmetric synthesis. This involves using a chiral catalyst to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of a suitable prochiral enamide precursor, catalyzed by a chiral transition metal complex (e.g., rhodium or ruthenium with chiral phosphine ligands), can produce the desired stereoisomer of the 2-aminobutanamide with high enantiomeric excess. nih.gov

Stereoselective Alkylation and Substitution Reactions at the α-Position

Establishing the stereocenter at the α-position can also be achieved through stereoselective alkylation. This typically involves the formation of an enolate from an amide precursor, followed by reaction with an alkylating agent. The stereoselectivity of this process can be controlled by using a chiral base or a chiral auxiliary attached to the amide nitrogen. nih.gov

For instance, an N-acyl oxazolidinone derived from a chiral amino alcohol can be used as a chiral auxiliary. Deprotonation with a strong base forms a chiral enolate, which then reacts with an ethyl halide. The bulky auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched 2-ethylated product. Recent advancements have also demonstrated the use of nickel catalysts for the enantioselective intermolecular alkylation of racemic starting materials. acs.org

Convergent and Divergent Synthesis Strategies for Target Molecule Assembly

The assembly of the final target molecule, this compound, can be approached using either convergent or divergent synthetic strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. researchgate.netwikipedia.org In the context of synthesizing analogues of this compound, a divergent approach would be highly effective. For example, a common chiral 2-aminobutanamide intermediate could be synthesized and then coupled with a library of different chiral amines to produce a range of analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Optimization of Reaction Conditions, Yields, and Purity in Multi-step Synthesis

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction step to maximize yield and purity. whiterose.ac.uk Key parameters that are typically optimized include the choice of reagents, solvents, temperature, and reaction time. researchgate.net

For the crucial amide bond formation step, various coupling reagents can be employed. researchgate.net The selection of the appropriate reagent and additives is critical to ensure high conversion and minimize side reactions, such as racemization. researchgate.netrsc.org

Table 2: Common Amide Coupling Reagents and Conditions

| Coupling Reagent | Additives | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| EDC | HOBt, DMAP | DMF, DCM | 0 to 25 |

| HATU | DIPEA, Et3N | DMF, NMP | 0 to 25 |

| DCC | DMAP | DCM, THF | 0 to 25 |

EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide, HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DCC: N,N'-Dicyclohexylcarbodiimide, T3P: Propylphosphonic anhydride. researchgate.netbdmaee.net

Purification of intermediates and the final product is essential to obtain a compound of high purity. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are commonly used for this purpose. The purity and identity of the synthesized compounds are confirmed by analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry of the Chiral Centers

The molecule 2-Amino-N-(1-(o-tolyl)ethyl)butanamide has two chiral centers: one at the C2 position of the butanamide moiety and the other at the benzylic carbon of the 1-(o-tolyl)ethyl group. This gives rise to four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). Determining the precise spatial arrangement of these centers is a critical step in its characterization.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Electronic Circular Dichroism (ECD) Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. Diastereomers have distinct NMR spectra, and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments can provide information about the proximity of different protons, which can help in assigning the relative configuration of the chiral centers.

For determining the absolute configuration, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a common strategy. The resulting diastereomeric amides or esters exhibit different chemical shifts for protons near the newly formed chiral auxiliary, which can be correlated to the absolute stereochemistry of the original molecule.

Illustrative NMR Data for a Diastereomeric Derivative

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (δ1 - δ2) |

| H-2 (butanamide) | 3.85 | 3.95 | -0.10 |

| H-1' (ethyl) | 5.10 | 5.00 | +0.10 |

| o-tolyl-CH3 | 2.30 | 2.32 | -0.02 |

Note: This table presents hypothetical data for illustrative purposes.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum is typically compared with the theoretical spectrum calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The Cotton effects observed in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. nih.gov For chiral molecules, the Flack parameter, derived from the crystallographic data, can be used to confidently assign the absolute configuration. nih.gov Furthermore, X-ray analysis provides valuable insights into the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Illustrative Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| Flack Parameter | 0.05(3) |

Note: This table presents hypothetical data for illustrative purposes.

Conformational Preferences and Dynamics of the Amide and Chiral Amine Moieties

The orientation of the substituents around the chiral amine moiety is also crucial. The rotation around the C-N bond connecting the butanamide and the 1-(o-tolyl)ethyl group will be influenced by steric interactions between the substituents on both chiral centers. Computational modeling, such as molecular mechanics and density functional theory (DFT) calculations, can be used to map the potential energy surface and identify the lowest energy conformations.

Influence of Remote Substituents and Intramolecular Interactions on Molecular Conformation

The ortho-tolyl group is expected to have a significant impact on the molecular conformation. The steric bulk of the methyl group on the aromatic ring can restrict the rotation around the bond connecting the phenyl ring to the chiral carbon of the ethylamine moiety. This steric hindrance can influence the preferred orientation of the aromatic ring relative to the rest of the molecule.

Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. For example, a hydrogen bond could potentially form between the amino group of the butanamide moiety and the amide carbonyl oxygen, leading to a more compact structure. The presence and strength of such interactions can be investigated using spectroscopic techniques like infrared (IR) spectroscopy and NMR, as well as computational methods.

Chiroptical Properties and Their Correlation with Stereochemical Purity

Chiroptical properties, such as specific rotation and ECD, are not only used for stereochemical assignment but also for determining the stereochemical purity of a sample. The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of enantiomers) will have a specific rotation of zero, while an enantiomerically pure sample will exhibit the maximum specific rotation.

Illustrative Chiroptical Data

| Stereoisomer | Specific Rotation [α]D (c=1, CHCl3) |

| (2R, 1'R) | +45.2° |

| (2S, 1'S) | -45.2° |

| (2R, 1'S) | +15.8° |

| (2S, 1'R) | -15.8° |

Note: This table presents hypothetical data for illustrative purposes.

Similarly, the intensity of the signals in an ECD spectrum is dependent on the concentration and enantiomeric excess of the chiral substance. By comparing the ECD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined. This correlation is crucial in fields such as asymmetric synthesis and pharmaceutical development, where the stereochemical integrity of a compound is critical.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

One-dimensional NMR spectra offer fundamental information about the types and numbers of protons and carbons in a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-Amino-N-(1-(o-tolyl)ethyl)butanamide is predicted to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons on the o-tolyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons of the butanamide and ethyl groups would be found in the more shielded, upfield region. The N-H proton of the amide and the NH₂ protons of the primary amine would likely appear as broad signals whose chemical shifts can be sensitive to solvent and concentration. Spin-spin splitting patterns would reveal adjacent non-equivalent protons, aiding in the assignment of the ethyl and butanamide fragments.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include a downfield resonance for the carbonyl carbon (C=O) of the amide group (predicted around δ 170-175 ppm). The aromatic carbons of the o-tolyl group would resonate in the δ 125-145 ppm range, while the aliphatic carbons would appear in the upfield region (δ 10-60 ppm).

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values. Actual experimental values may vary.

| Predicted ¹H-NMR Data | Predicted ¹³C-NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic-H (o-tolyl) | 7.0 - 7.4 | Multiplet | Amide C=O | ~174 |

| Amide N-H | ~8.0 | Doublet | Aromatic C (o-tolyl) | 125 - 145 |

| CH (on ethyl linked to tolyl) | ~5.0 | Quintet | CH (on ethyl linked to tolyl) | ~48 |

| CH (on butanamide) | ~3.3 | Triplet | CH (on butanamide) | ~55 |

| Aromatic CH₃ (tolyl) | ~2.3 | Singlet | CH₂ (butanamide) | ~25 |

| NH₂ | ~1.5 (broad) | Singlet | Aromatic CH₃ (tolyl) | ~19 |

| CH₂ (butanamide) | ~1.6 | Sextet | CH₃ (on ethyl linked to tolyl) | ~22 |

| CH₃ (on ethyl linked to tolyl) | ~1.4 | Doublet | CH₃ (butanamide) | ~10 |

| CH₃ (butanamide) | ~0.9 | Triplet |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds. Cross-peaks would confirm the connectivity within the butanamide chain (e.g., between the CH₃, CH₂, and α-CH protons) and the ethyl group attached to the stereocenter.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals, confirming assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which protons are close to each other in space, which is essential for determining stereochemistry and conformation. For example, NOESY could show correlations between the protons of the o-tolyl methyl group and the adjacent aromatic proton, as well as spatial relationships between the N-H proton and nearby aliphatic protons.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR), Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. A strong absorption around 1640 cm⁻¹ would be indicative of the amide C=O stretching vibration (Amide I band). The N-H stretching vibrations of the primary amine (NH₂) would likely appear as two bands in the 3300-3500 cm⁻¹ region, while the secondary amide N-H stretch would appear as a single band in the same region. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected around 1600 cm⁻¹. The C=O stretch is generally weaker in Raman than in IR. This technique can be particularly useful for studying conformational aspects in different physical states.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Amine N-H Stretch | 3300 - 3500 | FTIR |

| Amide N-H Stretch | ~3300 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Amide C=O Stretch (Amide I) | ~1640 | FTIR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman (Strong) |

| Amide N-H Bend (Amide II) | ~1550 | FTIR |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

HRMS would be used to determine the exact mass of the molecular ion ([M+H]⁺ in ESI) with high precision. For this compound (C₁₃H₂₀N₂O), the calculated monoisotopic mass is 220.15756 Da. An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the elemental composition of the compound.

In the absence of data for the primary compound, analyzing analogues with MS/MS would be highly informative. This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, key fragmentations would be expected, such as the cleavage of the amide bond, loss of the butanamine side chain, and fragmentation of the o-tolyl ethyl group. For instance, a prominent fragment would likely correspond to the tolylethylamine cation. Analyzing these patterns is crucial for distinguishing between isomers and characterizing related analogues.

Predicted Mass Spectrometry Data

| Analysis | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂O | Basis for mass calculation |

| Monoisotopic Mass | 220.15756 Da | Exact mass for HRMS confirmation |

| [M+H]⁺ (ESI) | m/z 221.1648 | Expected molecular ion in positive ESI mode |

| Key Fragment 1 | m/z ~134 | Corresponds to the [o-tolylethylamine]⁺ fragment |

| Key Fragment 2 | m/z ~87 | Corresponds to the [aminobutanamide]⁺ fragment |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a compound. This analytical method provides the percentage by mass of each element present, which is crucial for validating the empirical formula of a newly synthesized or isolated substance. The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound. For the compound this compound, this validation is a critical step to confirm its molecular structure and purity.

The validation process involves comparing the experimentally determined elemental percentages with the theoretical values calculated from the compound's proposed molecular formula. The molecular formula for this compound is C13H20N2O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Theoretical Elemental Composition:

Carbon (C): 70.87%

Hydrogen (H): 9.15%

Nitrogen (N): 12.72%

Oxygen (O): 7.26%

In a typical academic research setting, the elemental analysis of this compound would be performed using a CHN analyzer. This instrument combusts the sample in a stream of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured. The oxygen percentage is often determined by difference.

The experimentally obtained values are then compared against the theoretical percentages. A close agreement between the experimental and theoretical data, typically within a ±0.4% margin, provides strong evidence for the proposed empirical and molecular formula, thereby validating the structural integrity of the compound.

While specific experimental data for this compound is not detailed in broadly available literature, the table below illustrates how such data would be presented and compared in a research context.

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound.

| Element | Theoretical % | Experimental % (Hypothetical) | Difference % |

| Carbon (C) | 70.87 | 70.81 | -0.06 |

| Hydrogen (H) | 9.15 | 9.19 | +0.04 |

| Nitrogen (N) | 12.72 | 12.68 | -0.04 |

| Oxygen (O) | 7.26 | 7.32 | +0.06 |

This rigorous comparison is a cornerstone of chemical characterization, ensuring that the compound under investigation is indeed the one it is purported to be before proceeding with further spectroscopic and biological studies.

Based on a comprehensive search of available scientific literature, dedicated computational chemistry and molecular modeling studies focusing specifically on the compound This compound are not presently available in the public domain.

Research in computational chemistry, including quantum mechanical calculations, Density Functional Theory (DFT), and molecular dynamics simulations, is highly specific to the molecule being studied. The electronic structure, ground state geometries, conformational space, and potential molecular interactions are unique to each chemical entity.

Therefore, the following sections of the requested article cannot be completed:

Computational Chemistry and Molecular Modeling Studies5.1. Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions 5.2. Density Functional Theory (DFT) for Ground State Geometries and Energetic Landscape Exploration 5.3. Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Dynamics 5.4. In Silico Approaches to Molecular Interactions and Binding Site Analysis (Purely Theoretical without biological outcomes) 5.5. Virtual Screening and Library Design for Related Chemical Entities and Analogues

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Amide Functional Group

The amide bond, while resonance-stabilized and generally robust, is susceptible to several important transformations, including cleavage and modification.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield butanoic acid and 1-(o-tolyl)ethan-1-amine. These reactions typically require heating to overcome the stability of the amide bond. rsc.org

Basic hydrolysis, which is technically a base-promoted saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org The resulting carboxylic acid is deprotonated to form a carboxylate salt, while the liberated amine remains in its neutral form. rsc.org

Transamidation: This process involves the exchange of the amine portion of the amide with another amine, offering a direct route to new amide structures without proceeding through a carboxylic acid intermediate. While challenging due to the stability of the amide C-N bond, several catalytic systems have been developed. These include methods using zirconium and hafnium complexes, Al₂O₃ as a heterogeneous catalyst, or even CO₂ as a traceless catalyst to facilitate the reaction between secondary amides and various amine nucleophiles. google.commdpi.com Metal-free approaches, for instance using tert-butyl nitrite (B80452) to form an N-nitrosamide intermediate, also enable transamidation at room temperature. libretexts.org

Table 1: Representative Conditions for Amide Bond Cleavage and Formation

| Transformation | Reagents and Conditions | Products |

| Acidic Hydrolysis | Aq. HCl or H₂SO₄, heat | Butanoic acid + 1-(o-tolyl)ethan-1-ammonium salt |

| Basic Hydrolysis | Aq. NaOH or KOH, heat | Sodium butanoate + 1-(o-tolyl)ethan-1-amine |

| Catalytic Transamidation | New Amine (R₂NH), Zr or Hf catalyst, heat | 2-Amino-N-R₂-butanamide + 1-(o-tolyl)ethan-1-amine |

| Metal-Free Transamidation | New Amine, tert-butyl nitrite, room temp. | 2-Amino-N-R₂-butanamide + 1-(o-tolyl)ethan-1-amine |

The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the amide into an amine. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). acs.orgnewdrugapprovals.org This reaction would convert 2-Amino-N-(1-(o-tolyl)ethyl)butanamide into the corresponding diamine, N¹-(1-(o-tolyl)ethyl)butane-1,2-diamine. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the formation of a reactive iminium ion intermediate, which is then rapidly reduced by another equivalent of hydride. newdrugapprovals.org

More controlled and chemoselective reduction methods have also been developed. For secondary amides, activation with triflic anhydride (B1165640) followed by reduction with triethylsilane can yield imines or, with further reduction, amines. quora.com This allows for stepwise conversion and isolation of intermediates that are not accessible with powerful reducing agents like LiAlH₄.

Transformations at the o-Tolyl Moiety and its Chiral Center

The o-tolyl group provides a site for aromatic substitution, while the adjacent stereocenter introduces elements of diastereoselectivity to reactions.

The o-tolyl group, containing an electron-donating methyl group, is activated towards electrophilic aromatic substitution. wikipedia.org The methyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself (positions 4 and 6 on the aromatic ring of the o-tolyl moiety). libretexts.org Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be employed to introduce new functional groups onto this aromatic ring. nih.gov

The chiral benzylic C-H bond at the stereocenter is also a site for potential functionalization. Modern catalytic methods, including photoredox and nickel dual catalysis, have enabled the direct enantioselective arylation of benzylic C(sp³)-H bonds, suggesting that this position could be further modified to create more complex chiral structures like 1,1-diaryl alkanes. acs.org Reactions that proceed through benzylic carbocation intermediates, such as Sₙ1-type displacements, can also occur at this center, often with a high degree of diastereoselectivity controlled by the existing stereochemistry.

Reactions at the 2-Amino-Butanamide Fragment, Including Amine and Carbonyl Transformations

The 2-amino-butanamide portion of the molecule contains a primary amine, which is a key site for derivatization.

The primary amino group is nucleophilic and readily undergoes acylation and alkylation. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base, will form a new amide bond, yielding N-acylated derivatives. wikipedia.org This is a common strategy for installing protecting groups or for building more complex peptide-like structures.

N-Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines. researchgate.net More controlled methods, such as reductive amination with aldehydes or ketones, or catalytic N-alkylation using alcohols (a "borrowing hydrogen" strategy), provide more selective access to mono-alkylated products. google.com

The alpha-carbon of the butanamide fragment, adjacent to the primary amine, can also be a site for reaction, particularly after N-protection. Enantioselective alkylation of protected α-amino acid amides has been achieved using phase-transfer catalysis, allowing for the introduction of new substituents at this position with stereochemical control. nih.govnih.gov

Table 2: Key Reactions of the 2-Amino-Butanamide Fragment

| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure |

| N-Acylation | Acyl Chloride (R'COCl), Base (e.g., Pyridine) | Primary Amine | N-Acyl derivative |

| N-Alkylation | Alkyl Halide (R'X) | Primary Amine | N-Alkyl, N,N-Dialkyl derivatives |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Primary Amine | N-Alkyl derivative |

| α-Carbon Alkylation | N-Protection, Base (e.g., LDA), Alkyl Halide | α-Carbon | α-Substituted derivative |

Synthesis of Structural Analogues and Research Probes for Chemical Biology Studies

The diverse reactivity of this compound allows for the systematic synthesis of structural analogues, which are valuable tools for probing biological systems and establishing structure-activity relationships (SAR).

Amide Analogues: By employing transamidation reactions (Section 6.1.1), the 1-(o-tolyl)ethyl group can be replaced with a variety of other primary or secondary amines, exploring the impact of different substituents on the amide nitrogen.

Butanamide Side-Chain Modification: The primary amine can be acylated or alkylated (Section 6.3) with various functional groups, including fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to create chemical biology probes for target identification and imaging studies.

Aromatic Ring Modification: Electrophilic substitution on the o-tolyl ring (Section 6.2) allows for the introduction of electron-donating or electron-withdrawing groups, which can modulate the electronic properties and steric profile of the molecule.

Scaffold Variation: Entire fragments can be replaced through total synthesis. For example, starting from different α-amino acids would vary the "butanamide" portion of the scaffold, while using different chiral benzylic amines in the initial amide coupling would alter the "o-tolyl-ethyl" moiety. This modular approach enables the creation of a diverse library of related compounds. wikipedia.org

Development of Novel Chemical Reagents and Synthetic Intermediates Utilizing the Core Scaffold

The structural motifs within this compound are valuable in their own right and can be leveraged in broader synthetic contexts.

The chiral N-(1-(o-tolyl)ethyl)amine fragment, which can be liberated via hydrolysis, belongs to a class of compounds widely used as chiral auxiliaries . nih.gov In this role, the chiral amine is temporarily attached to a prochiral substrate to direct a subsequent reaction, such as an alkylation or aldol (B89426) reaction, to proceed with high diastereoselectivity. youtube.comgoogle.com After the stereocenter is set, the auxiliary can be cleaved and recovered.

The (S)-2-aminobutanamide fragment is a key chiral intermediate in the synthesis of important pharmaceuticals. quora.com For instance, it is a crucial building block for the anti-epileptic drug Levetiracetam. quora.compatsnap.com Synthetic routes to enantiomerically pure (S)-2-aminobutanamide often start from precursors like 2-aminobutyric acid or L-threonine and involve steps like esterification and ammonolysis. patsnap.comgoogle.com The established importance of this scaffold in medicinal chemistry highlights its utility as a valuable synthetic intermediate for the development of new therapeutic agents.

Advanced Applications in Chemical Sciences Excluding Clinical/biological Activity

Utilization as Chiral Building Blocks and Scaffolds in Asymmetric Synthesis

Chiral building blocks are fundamental components in asymmetric synthesis, enabling the construction of enantiomerically pure molecules, which is particularly crucial in medicinal chemistry. yale.edu Compounds like 2-Amino-N-(1-(o-tolyl)ethyl)butanamide, which possess stereocenters, are theoretically suitable as chiral synthons. The inherent chirality can be transferred to new molecules in a predictable manner, influencing the stereochemical outcome of a reaction.

In principle, the amine and amide functionalities within this compound could be modified to create a variety of derivatives. These derivatives could then be used in stereoselective reactions to produce complex chiral molecules. For instance, the amine group could be used to introduce the chiral fragment into a larger molecule, while the amide group could direct the stereochemical course of subsequent transformations. However, a review of the scientific literature does not yield specific examples or research detailing the use of this compound as a chiral building block in asymmetric synthesis. The successful application of other chiral amines and amides in this context suggests the potential for this compound, though it remains an unexplored area of research. rsc.orgnih.gov

Potential as Ligands or Organocatalysts in Transition Metal-Mediated Transformations

The development of novel ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. Ligands play a critical role in modulating the reactivity and selectivity of metal catalysts. osu.edu The structure of this compound, containing both amine and amide functional groups, presents the possibility of acting as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms. The chiral nature of the molecule could also allow for its use in asymmetric catalysis, where the ligand-metal complex would create a chiral environment to influence the stereoselectivity of a reaction. mdpi.com

Furthermore, small organic molecules can themselves act as catalysts in what is known as organocatalysis. mdpi.com Chiral amines and amides have been successfully employed as organocatalysts in a variety of asymmetric transformations. researchgate.netnih.gov While the structural features of this compound suggest it could potentially function as an organocatalyst or a ligand in transition metal-mediated reactions, there is currently no specific research in the available scientific literature to support this hypothesis.

Exploration in Materials Science and Polymer Chemistry as Monomers or Modifiers

In the realm of materials science and polymer chemistry, the incorporation of novel monomers or the modification of existing polymers can lead to materials with enhanced properties. The amine and amide functionalities in this compound offer potential reactive sites for polymerization or for grafting onto existing polymer chains.

For example, the amine group could undergo condensation polymerization with dicarboxylic acids to form polyamides. The chiral nature and the tolyl group of this compound could impart specific properties to the resulting polymer, such as altered thermal stability, solubility, or mechanical strength. As a polymer modifier, it could be attached to the surface of a material to alter its surface properties, for instance, to improve biocompatibility or to introduce specific binding sites. Despite these theoretical possibilities, there is no published research detailing the use of this compound in materials science or polymer chemistry.

Role in Analytical Chemistry Method Development

In analytical chemistry, well-characterized compounds are essential for method development and validation. Chiral molecules, in particular, are important as reference standards in the development of enantioselective separation techniques, such as chiral chromatography. A pure enantiomer of this compound could serve as a reference standard to calibrate and validate analytical methods for its own quantification or for the separation of similar chiral compounds.

Additionally, chiral molecules can be used as "probes" to investigate the mechanisms of chiral recognition in separation science. By studying the interactions of a known chiral molecule with a chiral stationary phase, insights into the principles of enantioselective separation can be gained. However, there is no information in the scientific literature to indicate that this compound has been used in this capacity for analytical method development.

Contribution to the Understanding of Structure-Reactivity Relationships in Complex Amides

The study of structure-reactivity relationships provides fundamental insights into how the three-dimensional arrangement of atoms in a molecule influences its chemical behavior. The amide bond is a critical functional group in chemistry and biology, and understanding how its reactivity is affected by its local environment is of great interest.

The compound this compound contains an amide bond within a chiral framework and is substituted with a sterically demanding o-tolyl group. A systematic study of the hydrolysis rates, rotational barriers around the amide bond, and other reactivity parameters of this molecule and its analogs could provide valuable data for understanding the interplay of steric and electronic effects in complex amides. Such studies are foundational to rational molecular design in various fields. At present, no such structure-reactivity studies specifically focused on this compound have been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-N-(1-(o-tolyl)ethyl)butanamide, and how can reaction efficiency be optimized?

- The compound is synthesized via nucleophilic acyl substitution, typically involving the reaction of 1-(o-tolyl)ethylamine with a butanoyl chloride derivative. A base like triethylamine is used to neutralize HCl by-products . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during amine activation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Catalyst use : DMAP (4-dimethylaminopyridine) may accelerate amide bond formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the presence of the o-tolyl group (aromatic protons at ~6.5–7.2 ppm) and the butanamide backbone (amide carbonyl at ~170 ppm) .

- IR spectroscopy : Stretching vibrations for the amide C=O (~1650 cm) and N–H (~3300 cm) groups validate the structure.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~234.16 for ) .

Q. How can researchers ensure purity during synthesis?

- Chromatographic purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amines or acyl chlorides.

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What experimental challenges arise in resolving enantiomeric purity, and how can they be addressed?

- The compound has a chiral center at the ethyl group attached to the o-tolyl ring. Challenges include:

- Racemization risk : Avoid prolonged heating during synthesis; use low-temperature coupling agents (e.g., HATU).

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Validate enantiomeric excess (>98%) by comparing CD spectra with known standards .

Q. How do structural modifications (e.g., substituents on the o-tolyl group) influence biological activity?

- Case study : Replacing the o-tolyl methyl group with halogens (e.g., Cl, F) alters lipophilicity and target binding. For example:

- Methoxy substitution : Enhances solubility but reduces blood-brain barrier penetration.

- Electron-withdrawing groups : Improve binding to enzymes like monoamine oxidases (tested via enzyme inhibition assays) .

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities before synthesis .

Q. How can contradictory data on solubility and stability be resolved?

- Observed contradictions : Hydrochloride salts improve aqueous solubility but may degrade under acidic conditions .

- Solutions :

- pH stability studies : Use buffered solutions (pH 1–9) with UV-Vis monitoring to identify degradation thresholds.

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

- Key modifications :

- Butanamide chain elongation : Replace butanamide with pentanamide to enhance hydrophobic interactions.

- Amino group substitution : Introduce bulky groups (e.g., tert-butyl) to sterically hinder off-target binding .

- Assays :

- In vitro : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition).

- In vivo : Use rodent models to evaluate pharmacokinetics (C, t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.